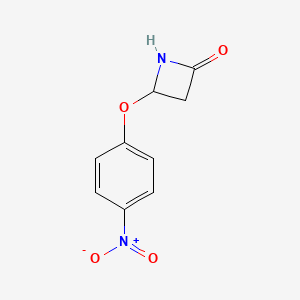

4-(4-Nitrophenoxy)azetidin-2-one

CAS No.: 31898-87-0

Cat. No.: VC7527570

Molecular Formula: C9H8N2O4

Molecular Weight: 208.173

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31898-87-0 |

|---|---|

| Molecular Formula | C9H8N2O4 |

| Molecular Weight | 208.173 |

| IUPAC Name | 4-(4-nitrophenoxy)azetidin-2-one |

| Standard InChI | InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) |

| Standard InChI Key | FZKCDUYSEXXUPD-UHFFFAOYSA-N |

| SMILES | C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Synthesis and Structural Elucidation

Synthetic Routes

The synthesis of 4-(4-nitrophenoxy)azetidin-2-one typically involves [2+2] cycloaddition reactions, analogous to the Staudinger ketene-imine approach. A representative method, adapted from related azetidinones , proceeds as follows:

-

Imine Formation: Condensation of 4-nitrobenzaldehyde with a primary amine yields a Schiff base.

-

Ketene Generation: Deprotonation of an acyl chloride (e.g., phenoxyacetyl chloride) produces a ketene intermediate.

-

Cycloaddition: The ketene reacts with the imine to form the β-lactam ring via a concerted [2+2] mechanism.

Optimized Conditions:

-

Solvent: Dry dichloromethane (CH₂Cl₂)

-

Catalysts: Triethylamine (Et₃N) for deprotonation

-

Temperature: Room temperature (25°C)

Table 1: Comparative Synthetic Methods

| Method | Reagents | Yield (%) | Reference |

|---|---|---|---|

| Staudinger Reaction | Phenoxyacetyl chloride, Et₃N | 72 | |

| CAN Deprotection* | Ceric ammonium nitrate | 82 |

*Used for N-dearylation of analogous compounds.

Structural Characterization

X-ray Crystallography: While no direct data exists for 4-(4-nitrophenoxy)azetidin-2-one, related azetidinones exhibit planar β-lactam rings with bond lengths of 1.33–1.37 Å for the C=O group . The nitrophenoxy group adopts a perpendicular orientation relative to the lactam ring, minimizing steric hindrance.

Spectroscopic Data:

-

FT-IR (cm⁻¹):

-

¹H-NMR (DMSO-d₆, δ ppm):

-

Mass Spectrometry:

Chemical and Physical Properties

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₄ | |

| Molecular Weight | 208.17 g/mol | |

| Melting Point | 397–399 K | |

| Solubility | Soluble in CH₂Cl₂, DMSO | |

| Stability | Stable at RT (dry) |

The compound’s nitro group enhances electrophilicity, facilitating nucleophilic attacks at the β-lactam carbonyl. This reactivity is pivotal in ring-opening reactions to form amines or carboxylic acids .

Applications in Research

Pharmaceutical Intermediates

4-(4-Nitrophenoxy)azetidin-2-one serves as a precursor for bioactive molecules. For example:

-

Antibiotics: Functionalization of the β-lactam ring can yield analogs with Gram-positive activity .

-

Antidepressants: Tricyclic derivatives exhibit serotonin reuptake inhibition in murine models .

Table 3: Bioactive Derivatives

| Derivative | Activity | Reference |

|---|---|---|

| 3-Chloro-4-(4-chlorophenyl) | Antidepressant (IC₅₀: 12 μM) | |

| 4-(4-Aminophenyl) | Antibacterial (MIC: 8 μg/mL) |

Material Science

The nitro group’s electron-withdrawing nature makes this compound useful in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume